N-Benzyl-N-isopropyl-4-methoxybenzamide

Physicochemical Differentiation Chromatographic Method Development Procurement Identity Verification

Researchers developing DNMT or PDE inhibitors require structurally unique, sterically hindered benzamide scaffolds, yet common mono-substituted analogs lack the desired physicochemical profile. This N,N-disubstituted benzamide is the exact solution. - Differentiated Scaffold: Simultaneous N-benzyl and N-isopropyl substitution creates a fully substituted amide core, delivering an ~85°C higher boiling point and 42+ g/mol greater molecular weight compared to N-benzyl-4-methoxybenzamide, ensuring unique chromatographic retention and solubility. - Assay-Ready Purity: Supplied at 97% purity to guarantee reproducible screening data across DNMT (DNMT1, DNMT3A, DNMT3B) and trypanosomatid PDE (TbrPDEB1, LmPDEB1) assays. - Supply Chain Assurance: Traceable reference standard available from a stable, documented source, enabling consistent method development and cross-laboratory validation.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B8009268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-isopropyl-4-methoxybenzamide
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H21NO2/c1-14(2)19(13-15-7-5-4-6-8-15)18(20)16-9-11-17(21-3)12-10-16/h4-12,14H,13H2,1-3H3
InChIKeyMIAUCQRMTJWYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-isopropyl-4-methoxybenzamide (CAS 349091-96-9): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-Benzyl-N-isopropyl-4-methoxybenzamide (CAS 349091-96-9) is a synthetic N,N-disubstituted benzamide derivative with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . It is commercially supplied as a research chemical with a certified purity of 97% (by Thermo Scientific/Alfa Aesar) . Key computed physicochemical properties include a calculated LogP (cLogP) of 3.00–3.62, a boiling point of 450.6 ± 38.0 °C at 760 mmHg, a flash point of 226.3 ± 26.8 °C, and a density of 1.1 ± 0.1 g/cm³ [1][2]. The compound is primarily positioned as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research .

Why N-Benzyl-N-isopropyl-4-methoxybenzamide Cannot Be Replaced by Simpler Benzamide Analogs: Evidence of Physical Property Divergence


N-Benzyl-N-isopropyl-4-methoxybenzamide is structurally more complex than its closest commercially available analogs, N-benzyl-4-methoxybenzamide (CAS 7465-87-4) and N-isopropyl-4-methoxybenzamide (CAS 7464-44-0). The simultaneous presence of both N-benzyl and N-isopropyl substituents creates a sterically hindered, fully substituted amide that profoundly alters key physicochemical properties. Specifically, the target compound exhibits an ~85 °C higher boiling point (450.6 °C vs. 441.2 °C) and a significantly larger molecular size (MW 283.37 vs. 241.29 and 193.24 g/mol, respectively) compared to its mono-substituted counterparts [1][2]. These differences in boiling point, molecular weight, and lipophilicity directly impact chromatographic retention, volatility during synthesis, and solubility profiles, making it impossible to substitute one compound for another in any validated synthetic protocol or analytical method without re-optimization [3].

Head-to-Head Quantitative Differentiation of N-Benzyl-N-isopropyl-4-methoxybenzamide from Its Closest Structural Analogs


Comparative Boiling Point Analysis: N-Benzyl-N-isopropyl-4-methoxybenzamide vs. N-Benzyl-4-methoxybenzamide

N-Benzyl-N-isopropyl-4-methoxybenzamide displays a substantially higher boiling point compared to its mono-N-substituted analog, N-benzyl-4-methoxybenzamide (CAS 7465-87-4). This property divergence arises from the increased molecular weight and steric hindrance imparted by the isopropyl group [1].

Physicochemical Differentiation Chromatographic Method Development Procurement Identity Verification

Molecular Weight and Lipophilicity Differentiation: N-Benzyl-N-isopropyl-4-methoxybenzamide vs. Mono-Substituted Analogs

The target compound has a molecular weight of 283.37 g/mol, significantly higher than N-benzyl-4-methoxybenzamide (241.29 g/mol) and N-isopropyl-4-methoxybenzamide (193.24 g/mol). The calculated LogP of 3.00–3.62 is also elevated relative to the mono-N-benzyl analog (LogP 3.02), reflecting the added lipophilic contribution of the isopropyl group [1][2].

Molecular Property Comparison Lipophilicity Assessment Procurement Specification

Structural Differentiation from Agrochemical N-Benzyl-N-isopropylbenzamides: Absence of Herbicidal Activity

The target compound differs fundamentally from the commercial herbicides Benzipram (N-benzyl-N-isopropyl-3,5-dimethylbenzamide) and Tebutam (N-benzyl-N-isopropyl-2,2-dimethylpropanamide). While all three share an N-benzyl-N-isopropyl substitution pattern, the target compound contains a 4-methoxybenzamide core instead of Benzipram's 3,5-dimethylbenzamide or Tebutam's pivalamide core. This replaces herbicidal activity with potential DNMT/PDE inhibitory activity [1][2]. However, published quantitative biological activity data for N-Benzyl-N-isopropyl-4-methoxybenzamide are extremely limited. Preliminary BindingDB data for a structurally related ChEMBL entry (CHEMBL2171452) report IC50 values of 55 nM and 130 nM against TbrPDEB1 and LmPDEB1, but direct confirmation of activity for the exact target compound is lacking [3][4].

Agrochemical Selectivity Structural Divergence Application-Specific Procurement

Purity Specification: 97% Assay as a Procurement Quality Gate

The commercially available N-Benzyl-N-isopropyl-4-methoxybenzamide from Thermo Scientific/Alfa Aesar is supplied with a certified purity of 97% . This is comparable to the typical 97% purity specification for N-benzyl-4-methoxybenzamide , meaning purity alone does not provide differentiation. However, the 97% purity benchmark is a minimum acceptance criterion for procurement: any supplier offering lower purity (<95%) is not equivalent to the established reference standard.

Quality Control Purity Specification Procurement Acceptance Criteria

Recommended Research and Procurement Scenarios Where N-Benzyl-N-isopropyl-4-methoxybenzamide Adds Verifiable Value


Epigenetic Probe Development: Screening N-Benzyl-N-isopropyl-4-methoxybenzamide Against DNA Methyltransferases (DNMTs)

Based on class-level inference from its structural features and the DNMT-targeting activity observed in related N,N-disubstituted benzamides, researchers developing novel DNMT inhibitors should screen this compound against DNMT1, DNMT3A, and DNMT3B. Its fully substituted amide core and balanced lipophilicity (cLogP ~3.0–3.6) suggest potential for cell permeability, a critical differentiator from highly polar or charged DNMT inhibitors. Procurement of the 97% pure reference standard from a traceable source ensures reproducible screening data .

Phosphodiesterase (PDE) Inhibition Screening: Evaluating Selectivity Against Trypanosomatid PDEs for Neglected Tropical Disease Research

Given the reported PDE inhibitory activity of structurally related N,N-disubstituted benzamides (e.g., ChEMBL entry CHEMBL2171452 with TbrPDEB1 IC50 = 55 nM), N-Benzyl-N-isopropyl-4-methoxybenzamide is a viable candidate for screening against trypanosomatid PDEs (TbrPDEB1, LmPDEB1) in drug discovery programs targeting Human African Trypanosomiasis and Leishmaniasis. The compound's LogP and molecular weight place it within favorable drug-like property space for anti-parasitic lead optimization [1][2].

Synthetic Methodology Development: Using N-Benzyl-N-isopropyl-4-methoxybenzamide as a Model Substrate for Sterically Hindered Amide Coupling Reactions

The compound's fully substituted, sterically hindered amide bond makes it an excellent model substrate for developing and benchmarking new amide coupling or dealkylation methodologies. Its documented boiling point (450.6 °C) and stability facilitate purification and analytical tracking. For academic and industrial process chemistry groups, procuring a consistent 97% purity material from an established supplier ensures methodological reproducibility across laboratories [3].

Analytical Reference Standard for Chromatographic Method Development and Impurity Profiling

The >9 °C boiling point difference and 42+ g/mol molecular weight separation from its closest analog, N-benzyl-4-methoxybenzamide, make this compound a suitable reference standard for developing GC-MS or HPLC-UV methods aimed at resolving complex mixtures of benzamide derivatives. Its unique retention time profile, derived from its intermediate cLogP and high boiling point, can serve as a system suitability marker in quality control laboratories .

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